

N-benzyl-N-methylthiourea: A Technical Review for Drug Discovery

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Compound of Interest

Compound Name: **N-benzyl-N-methylthiourea**

Cat. No.: **B1281574**

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-methylthiourea is a disubstituted thiourea derivative that has garnered attention within medicinal chemistry primarily as a scaffold for the development of potent kinase inhibitors. While the core molecule itself has limited reported biological activity, its derivatives have shown significant promise, particularly as inhibitors of key signaling proteins in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and the biological context of **N-benzyl-N-methylthiourea**, with a focus on the therapeutic potential of its derivatives.

Physicochemical Properties

N-benzyl-N-methylthiourea is a solid at room temperature with the following properties:

Property	Value	Source
CAS Number	53393-11-6	[1] [2]
Molecular Formula	C ₉ H ₁₂ N ₂ S	[2]
Molecular Weight	180.27 g/mol	[2]
Appearance	Solid	
SMILES	CN(Cc1ccccc1)C(N)=S	
InChI Key	VGECWZHYDMFANY-UHFFFAOYSA-N	

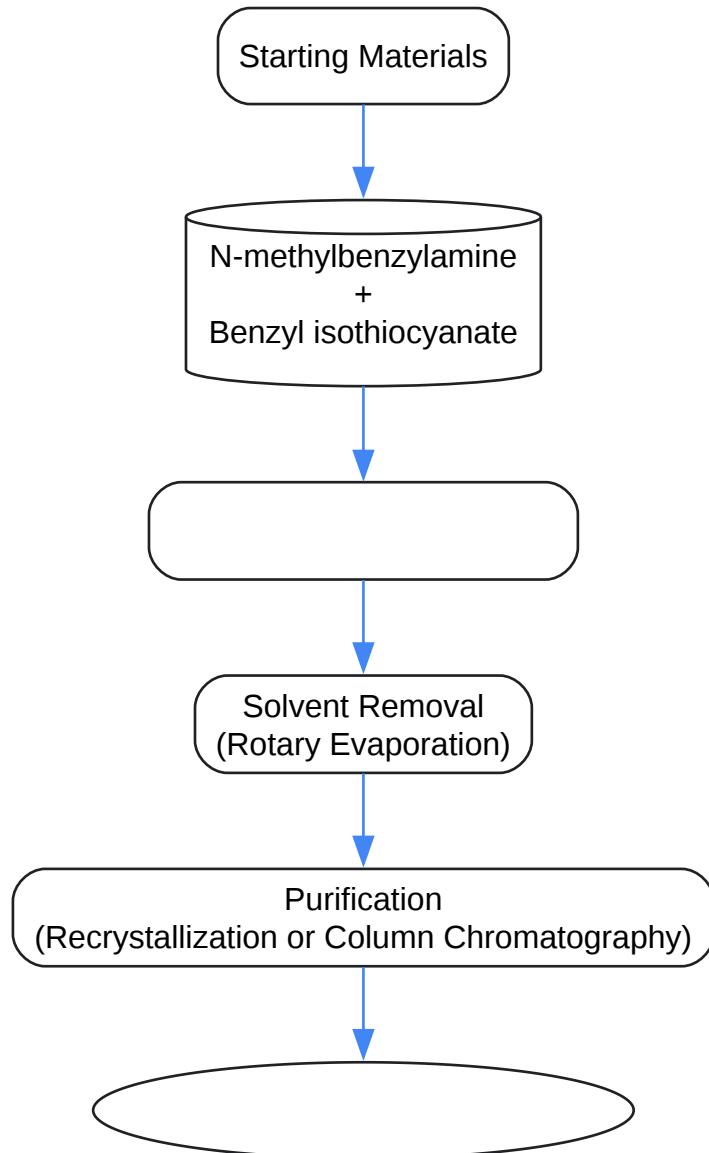
Note: Some properties are sourced from chemical supplier databases and may not be independently verified in peer-reviewed literature.

Synthesis and Experimental Protocols

The synthesis of **N-benzyl-N-methylthiourea** typically follows a well-established route for the preparation of N,N-disubstituted thioureas: the reaction of an isothiocyanate with a primary or secondary amine. While a specific detailed protocol for **N-benzyl-N-methylthiourea** is not extensively documented in peer-reviewed literature, a general and reliable method can be adapted.

General Synthesis Workflow

General Synthesis of N-benzyl-N-methylthiourea



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Caption: General workflow for the synthesis of **N-benzyl-N-methylthiourea**.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the synthesis of alkyl thioureas.[\[3\]](#)

Materials:

- N-methylbenzylamine

- Benzyl isothiocyanate
- Anhydrous tetrahydrofuran (THF) or acetonitrile
- Hexane and Ethyl Acetate (for chromatography, if needed)
- Ethanol (for recrystallization, if needed)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (optional, depending on reactivity)
- Rotary evaporator
- Standard glassware for workup and purification

Procedure:

- In a round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) in anhydrous THF.
- To this solution, add benzyl isothiocyanate (1.0 equivalent) dropwise at room temperature with stirring. The reaction is often exothermic.
- Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete (as indicated by the consumption of starting materials), remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
- Collect the purified product and dry it under vacuum.

- Characterize the final product using techniques such as NMR (^1H and ^{13}C), mass spectrometry, and melting point determination.

Biological Activity and Therapeutic Potential of Derivatives

While there is a notable lack of published quantitative data on the biological activity of **N-benzyl-N-methylthiourea** itself, numerous studies have highlighted the significant anticancer properties of its derivatives. These derivatives often feature substitutions on the benzyl and/or the second nitrogen atom of the thiourea moiety.

The primary mechanism of action for many of these active derivatives is the inhibition of the tyrosine kinase activity of EGFR and HER-2.^{[4][5][6]} Overexpression or mutation of these receptors is a key driver in the proliferation of various cancer cell types.

Quantitative Data for N-benzyl-N-methylthiourea Derivatives

The following table summarizes the in vitro inhibitory activities of some potent N-benzylthiourea derivatives against EGFR, HER-2, and cancer cell lines. It is crucial to note that this data is for derivatives and not for the core **N-benzyl-N-methylthiourea** compound.

Compound/ Derivative	Target	IC ₅₀ (µM)	Cell Line	IC ₅₀ (µM)	Reference
N-(5-chloro- 2- hydroxybenzy l)-N-(4- hydroxybenzy l)-N'- phenylthioure a	EGFR	-	MCF-7	-	[5]
HER-2	-				
Compound 7b (a N- benzyl-N-(X- 2- hydroxybenzy l)-N'- phenylthioure a derivative)	EGFR	0.08	MCF-7	-	[5]
HER-2	0.35				
Compound DC27 (a N- (2-oxo-1,2- dihydro- quinolin-3- ylmethyl)- thiourea derivative)	-	-	Lung Carcinoma Cell Lines	2.5-12.9	[4]

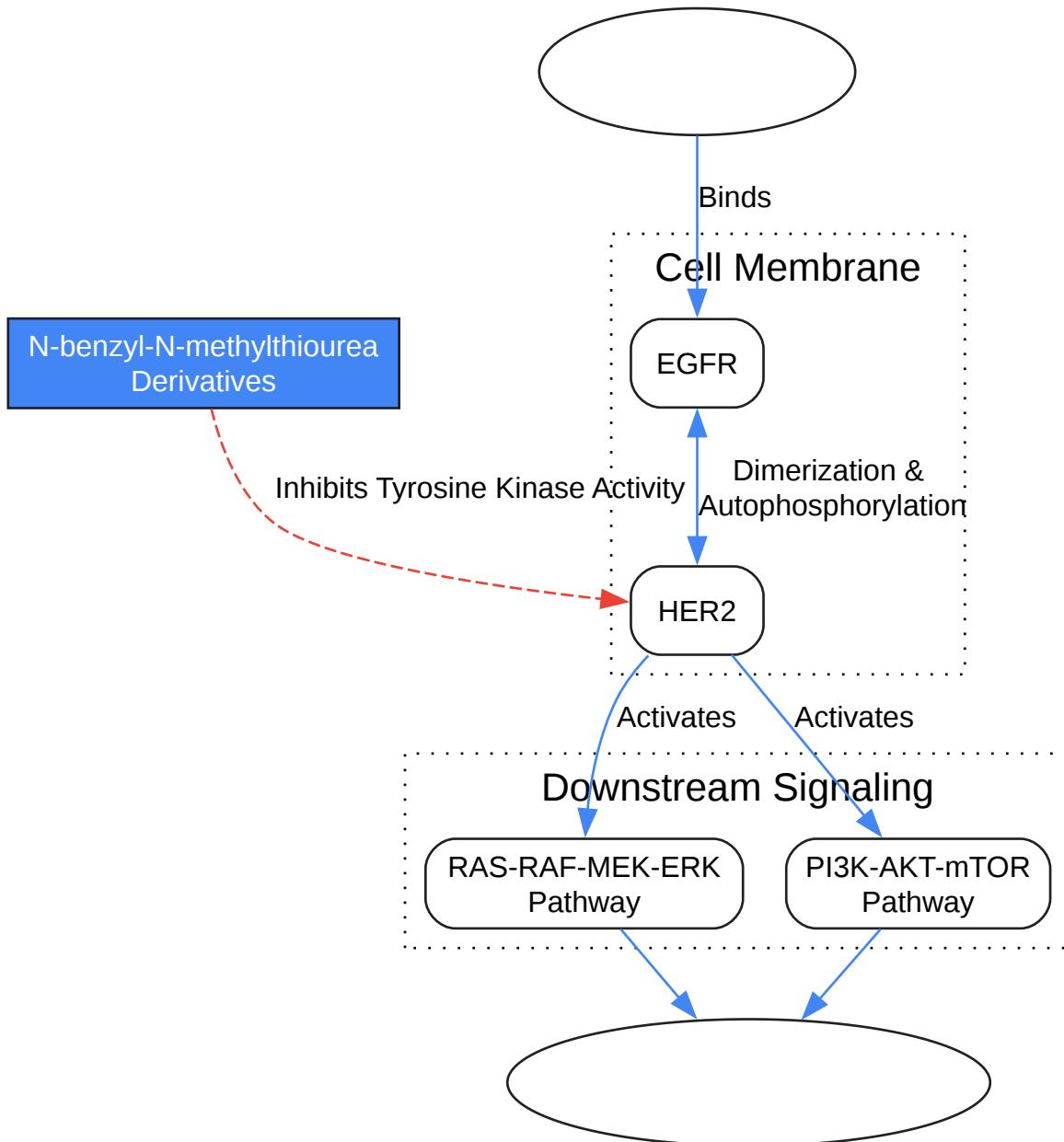
Note: A dash (-) indicates that the specific data was not provided in the cited source.

Signaling Pathways

The anticancer activity of **N-benzyl-N-methylthiourea** derivatives is primarily attributed to their ability to inhibit the EGFR/HER-2 signaling pathway. This pathway is critical for cell growth, proliferation, and survival.

EGFR/HER-2 Signaling Pathway

Simplified EGFR/HER-2 Signaling Pathway and Inhibition



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Caption: Inhibition of the EGFR/HER-2 signaling cascade by **N-benzyl-N-methylthiourea** derivatives.

Upon binding of a growth factor like EGF, EGFR and HER-2 form dimers and activate their intracellular tyrosine kinase domains through autophosphorylation. This triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis. Potent derivatives of **N-benzyl-N-methylthiourea** act as inhibitors of the EGFR and HER-2 tyrosine kinases, thereby blocking these downstream signals and exerting their anticancer effects.^[4]

Conclusion

N-benzyl-N-methylthiourea serves as a valuable and synthetically accessible scaffold in drug discovery. While the core compound itself lacks significant reported biological activity, its derivatives have demonstrated potent inhibition of the EGFR and HER-2 tyrosine kinases, highlighting their potential as anticancer agents. Further research into the structure-activity relationships of **N-benzyl-N-methylthiourea** derivatives could lead to the development of novel and effective therapeutics for a range of cancers driven by aberrant EGFR and HER-2 signaling. This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this chemical class.

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